molecular formula C8H14N4O B13076181 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13076181
M. Wt: 182.22 g/mol
InChI Key: CXDPEZSHQFVCHE-UHFFFAOYSA-N
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Description

1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a 1,2,3-triazole derivative featuring a tetrahydropyran (oxane) ring linked via a methyl group at the 1-position of the triazole and an amine group at the 4-position. The oxan-2-yl substituent introduces stereoelectronic and steric effects distinct from other heterocyclic or aromatic substituents.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(oxan-2-ylmethyl)triazol-4-amine

InChI

InChI=1S/C8H14N4O/c9-8-6-12(11-10-8)5-7-3-1-2-4-13-7/h6-7H,1-5,9H2

InChI Key

CXDPEZSHQFVCHE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxane ring provides additional binding interactions, enhancing the compound’s overall efficacy. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituent at 1-Position Substituent at 4-Position Key Structural Features Reference
Target: 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine Oxan-2-ylmethyl (tetrahydropyran) -NH₂ Six-membered ether ring, moderate steric bulk -
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine Oxolan-3-ylmethyl (tetrahydrofuran) -CH₂NH₂C₂H₅ Five-membered ether ring, smaller ring size
1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine 4-Ethylbenzyl -NH₂, -CH₃ (at 5-position) Aromatic substituent, increased hydrophobicity
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine 4-Methylbenzyl -NH₂, -CH₃ (at 5-position) Electron-donating methyl group on benzyl
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine 3,5-Bis(trifluoromethyl)phenyl -NH₂ Electron-withdrawing CF₃ groups, enhanced polarity

Key Observations :

  • The oxan-2-ylmethyl group in the target compound introduces a six-membered ether ring, offering intermediate steric bulk compared to smaller tetrahydrofuran (oxolan) derivatives (e.g., ) and larger aromatic substituents (e.g., ).
  • Aromatic substituents (e.g., benzyl or trifluoromethylphenyl) enhance hydrophobicity or electronic effects, influencing solubility and reactivity .

Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) NMR Shifts (13C, δ ppm) Reference
Target (hypothetical) ~209.25 - Expected NH₂ signal: ~160–165 -
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine 328.22 - 169.1 (C=O), 148.9 (aromatic C-F)
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine 280.31 - 1569 cm⁻¹ (IR, N-H stretch)
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine 202.26 - -

Key Observations :

  • The trifluoromethyl-substituted analog () exhibits downfield 13C NMR signals due to electron-withdrawing effects, whereas the target compound’s oxan-2-yl group may show signals consistent with ether carbons (~60–100 ppm).
  • Aromatic substituents (e.g., in ) increase molecular weight and alter solubility profiles.

Biological Activity

1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound characterized by a triazole ring and an oxolane moiety. This compound has garnered interest due to its potential biological activities, particularly in antifungal and anticancer applications. The presence of the triazole structure is significant as it is known for its diverse biological properties.

The molecular formula of this compound is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 236.31 g/mol. The compound's structure features a triazole ring which is instrumental in its biological activity.

PropertyValue
Molecular FormulaC₈H₁₂N₄O
Molecular Weight236.31 g/mol
IUPAC NameThis compound

Antifungal Activity

The triazole component of this compound is associated with significant antifungal properties. Triazoles are widely recognized for their ability to inhibit the growth of various fungi by targeting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat fungal infections, making this compound a candidate for further antifungal research.

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves interaction with specific molecular targets associated with cancer cell proliferation and survival pathways. For instance, studies on related triazole compounds have demonstrated their ability to inhibit tumor growth and angiogenesis—two critical processes in cancer progression .

Case Study:
A study evaluating various triazole derivatives found that those with aryl substitutions exhibited enhanced anticancer activity against multiple cancer cell lines. The results showed that certain modifications to the triazole structure could lead to improved efficacy in inhibiting cancer cell proliferation .

The exact mechanisms through which this compound exerts its biological effects may vary depending on the target cells and conditions:

  • Apoptosis Induction: Triazoles can activate apoptotic pathways in cancer cells.
  • Inhibition of Angiogenesis: By disrupting the formation of new blood vessels necessary for tumor growth.

Synthesis

The synthesis of this compound typically involves the reaction between an oxolane derivative and methylamine or butylamine under appropriate conditions using solvents like ethanol or methanol. Catalysts may be employed to enhance yield and efficiency.

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